4-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid
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Overview
Description
4-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid is an organic compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol . It is a biochemical used primarily in proteomics research . The compound features a benzoic acid moiety linked to a tetrahydrofuran ring via an amide bond, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid typically involves the reaction of tetrahydrofuran-2-carbonyl chloride with 4-aminobenzoic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining the temperature at around 0-5°C initially and then allowing it to reach room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis method, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Carboxylate derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid is primarily used in proteomics research . It serves as a biochemical tool for studying protein interactions and functions. Additionally, its unique structure makes it a candidate for exploring new drug development pathways, particularly in the field of medicinal chemistry .
Mechanism of Action
The mechanism of action of 4-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid is not extensively documented. given its structure, it is likely to interact with proteins and enzymes, potentially inhibiting or modifying their activity. The tetrahydrofuran ring may facilitate binding to specific molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(Oxolane-2-carbonylamino)benzoic acid
- 4-Bromo-N-(tetrahydrofuran-2-ylmethyl)benzamide
- 3-(Tetrahydrofuran-2-ylcarbonylamino)propanoic acid
Uniqueness
4-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid is unique due to its specific combination of a benzoic acid moiety and a tetrahydrofuran ring. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-(oxolane-2-carbonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(10-2-1-7-17-10)13-9-5-3-8(4-6-9)12(15)16/h3-6,10H,1-2,7H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHSSDUZVMIPFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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